

Endocrine Disruption Potential of 2-Ethylhexyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: Octyl salicylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl salicylate, also known as octisalate, is a widely used ultraviolet (UV) B filter in sunscreens and other personal care products. This technical guide provides a comprehensive overview of the current scientific understanding of its potential to interact with the endocrine system. The available evidence from in vitro and in vivo studies suggests that 2-ethylhexyl salicylate possesses weak endocrine-disrupting capabilities, primarily exhibiting estrogenic, anti-androgenic, and thyroid-modulating activities, though generally at concentrations significantly higher than those found in human systemic circulation following typical use. This document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to support informed assessment by researchers, scientists, and drug development professionals.

Endocrine Disruption Profile of 2-Ethylhexyl Salicylate

The endocrine-disrupting potential of 2-ethylhexyl salicylate has been investigated across multiple endpoints, including estrogenicity, androgenicity, and thyroid hormone homeostasis.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that 2-ethylhexyl salicylate can exhibit both weak estrogenic and anti-estrogenic effects. These activities are typically observed at micromolar concentrations.

Anti-Androgenic Activity

Evidence suggests that 2-ethylhexyl salicylate can act as an antagonist to the androgen receptor, inhibiting the action of androgens. This anti-androgenic activity has been reported in several in vitro assay systems.

Thyroid Hormone System Disruption

Recent in vivo studies using zebrafish models have indicated that 2-ethylhexyl salicylate may disrupt the thyroid hormone system. Observed effects include alterations in whole-body thyroid hormone levels and changes in the expression of genes related to thyroid hormone regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting potential of 2-ethylhexyl salicylate.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of 2-Ethylhexyl Salicylate

Assay Type	Endpoint	Test System	Concentration/Potency	Finding	Reference
Yeast Estrogen Screen (YES)	Estrogenic Activity	Recombinant yeast with human estrogen receptor alpha (hER α)	10 μ M	Weakly estrogenic	Kunz & Fent, 2006
Yeast Estrogen Screen (YES)	Anti-Estrogenic Activity	Recombinant yeast with hER α	10 μ M	Weak anti-estrogenic activity	Kunz & Fent, 2006
Androgen Receptor (AR) Transactivation Assay	Anti-Androgenic Activity	MDA-kb2 human breast cancer cells	IC ₂₀ of 1.7 μ M	Potent anti-androgenic activity	Jimenez-Diaz et al., 2013

Table 2: In Vivo Thyroid Disruption Effects of 2-Ethylhexyl Salicylate in Zebrafish (Danio rerio)

Exposure Duration	Endpoint	Concentration	Observation	Reference
120 hours post-fertilization	Whole-body thyroxine (T4) levels	30 μ g/L	Significant increase	Ka et al., 2024
120 hours post-fertilization	Whole-body triiodothyronine (T3) levels	300 μ g/L	Significant decrease	Ka et al., 2024
120 hours post-fertilization	Thyroid-stimulating hormone beta (tsh β) gene expression	300 μ g/L	Significant increase	Ka et al., 2024

Detailed Experimental Protocols

In Vitro Yeast Estrogen Screen (YES) Assay (Adapted from Kunz & Fent, 2006)

- **Yeast Strain:** *Saccharomyces cerevisiae* expressing the human estrogen receptor alpha (hER α) and a reporter gene (e.g., lacZ encoding for β -galactosidase).
- **Culture Conditions:** Yeast cells are cultured in a selective medium lacking leucine and tryptophan to maintain the expression plasmids.
- **Exposure:** A logarithmic phase yeast culture is diluted and exposed to various concentrations of 2-ethylhexyl salicylate (typically from 10^{-8} to 10^{-4} M) in 96-well microtiter plates. 17 β -estradiol is used as a positive control.
- **Incubation:** Plates are incubated at 30°C for a defined period (e.g., 2-3 days) to allow for cell growth and reporter gene expression.
- **β -Galactosidase Assay:** The activity of the expressed β -galactosidase is measured by adding a substrate like chlorophenol red- β -D-galactopyranoside (CPRG). The color change, proportional to the enzyme activity, is quantified spectrophotometrically at 570 nm.
- **Data Analysis:** Estrogenic activity is determined by the concentration-dependent increase in β -galactosidase activity. For anti-estrogenicity, the assay is performed in the presence of a fixed concentration of 17 β -estradiol, and a reduction in the signal indicates antagonistic activity.

In Vitro Androgen Receptor (AR) Transactivation Assay (Adapted from Jimenez-Diaz et al., 2013)

- **Cell Line:** MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.
- **Culture Conditions:** Cells are maintained in an appropriate culture medium (e.g., Leibovitz's L-15) supplemented with fetal bovine serum, in a non-CO $_2$ incubator at 37°C.

- **Hormone Deprivation:** Prior to the assay, cells are cultured in a hormone-free medium (e.g., medium with charcoal-stripped serum) for 24 hours.
- **Exposure:** Cells are seeded in 96-well plates and exposed to a range of 2-ethylhexyl salicylate concentrations in the presence of a fixed concentration of a potent androgen (e.g., dihydrotestosterone, DHT). A known anti-androgen like flutamide is used as a positive control.
- **Incubation:** The plates are incubated for 24 hours at 37°C.
- **Luciferase Assay:** After incubation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
- **Data Analysis:** A decrease in luciferase activity in the presence of 2-ethylhexyl salicylate and DHT, compared to DHT alone, indicates anti-androgenic activity. The results are often expressed as the concentration causing a 20% inhibition (IC20).

In Vivo Zebrafish Thyroid Hormone Analysis (Adapted from Ka et al., 2024)

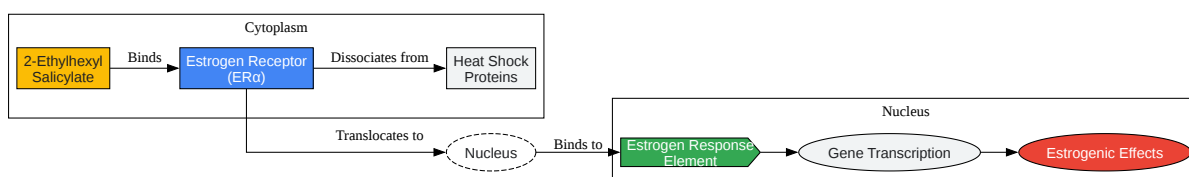
- **Test Organism:** Zebrafish (*Danio rerio*) embryos.
- **Exposure:** Fertilized embryos are exposed to a range of 2-ethylhexyl salicylate concentrations in the test medium from a few hours post-fertilization (hpf) for a specified duration (e.g., up to 120 hpf).
- **Sample Collection:** At the end of the exposure period, larvae are collected, euthanized, and pooled for hormone extraction.
- **Hormone Extraction:** The pooled larvae are homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors). The hormones are then extracted from the homogenate using an organic solvent (e.g., methanol or acetonitrile).
- **Quantification by LC-MS/MS:** The extracted thyroid hormones (T4 and T3) are quantified using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-

MS/MS). This involves separating the hormones by liquid chromatography and detecting them based on their specific mass-to-charge ratios.

- **Data Analysis:** The whole-body concentrations of T4 and T3 are normalized to the number of larvae or total protein content. Statistical analysis is performed to compare the hormone levels in the exposed groups to the control group.

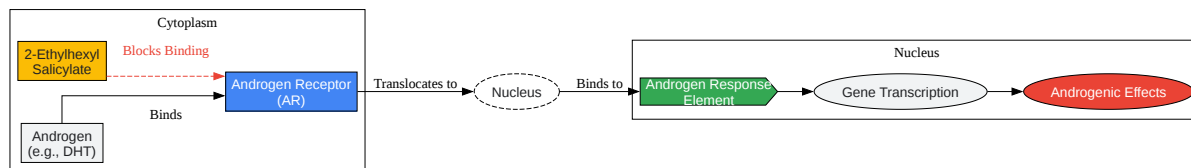
Visualizations: Signaling Pathways and Experimental Workflows

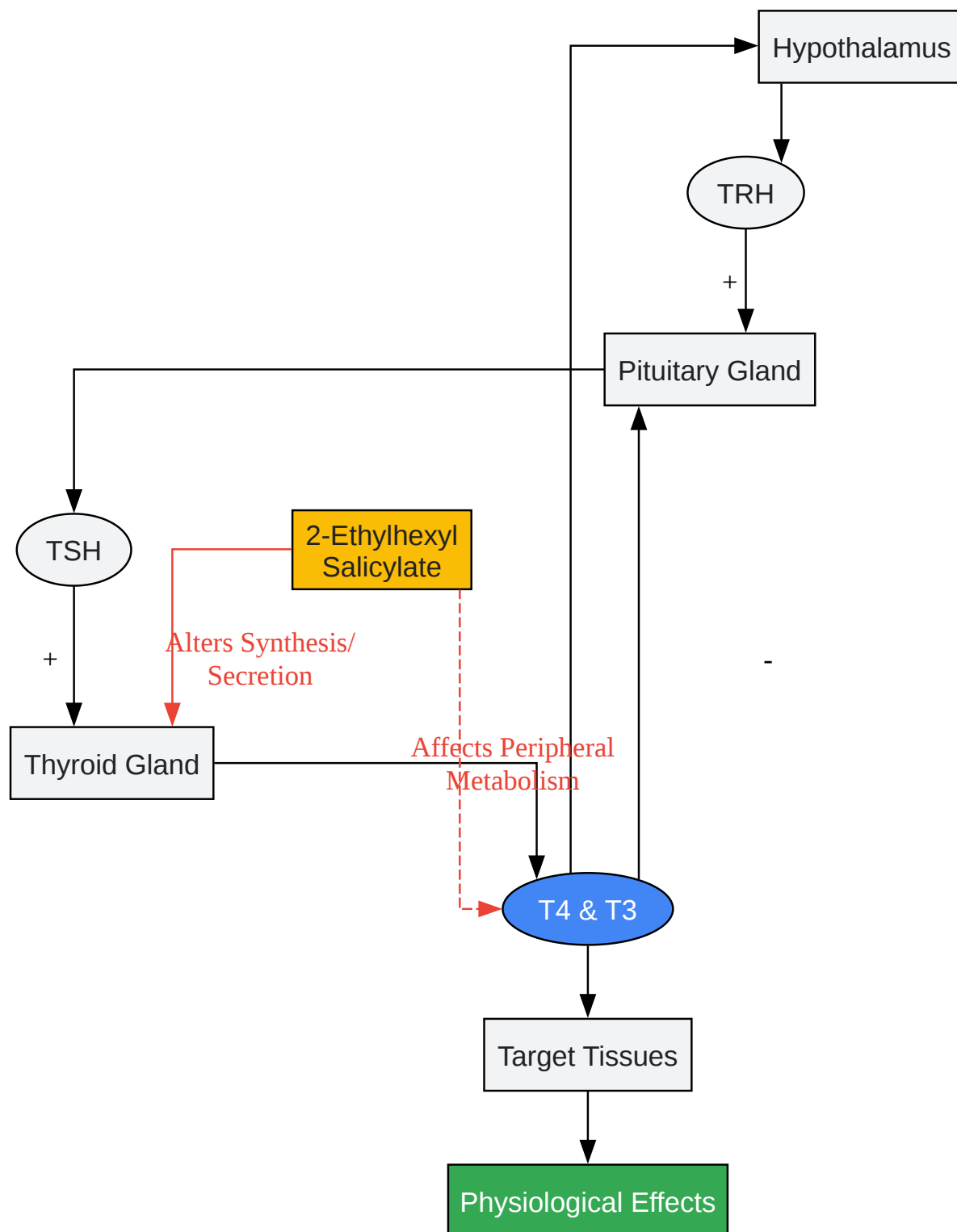
Signaling Pathways

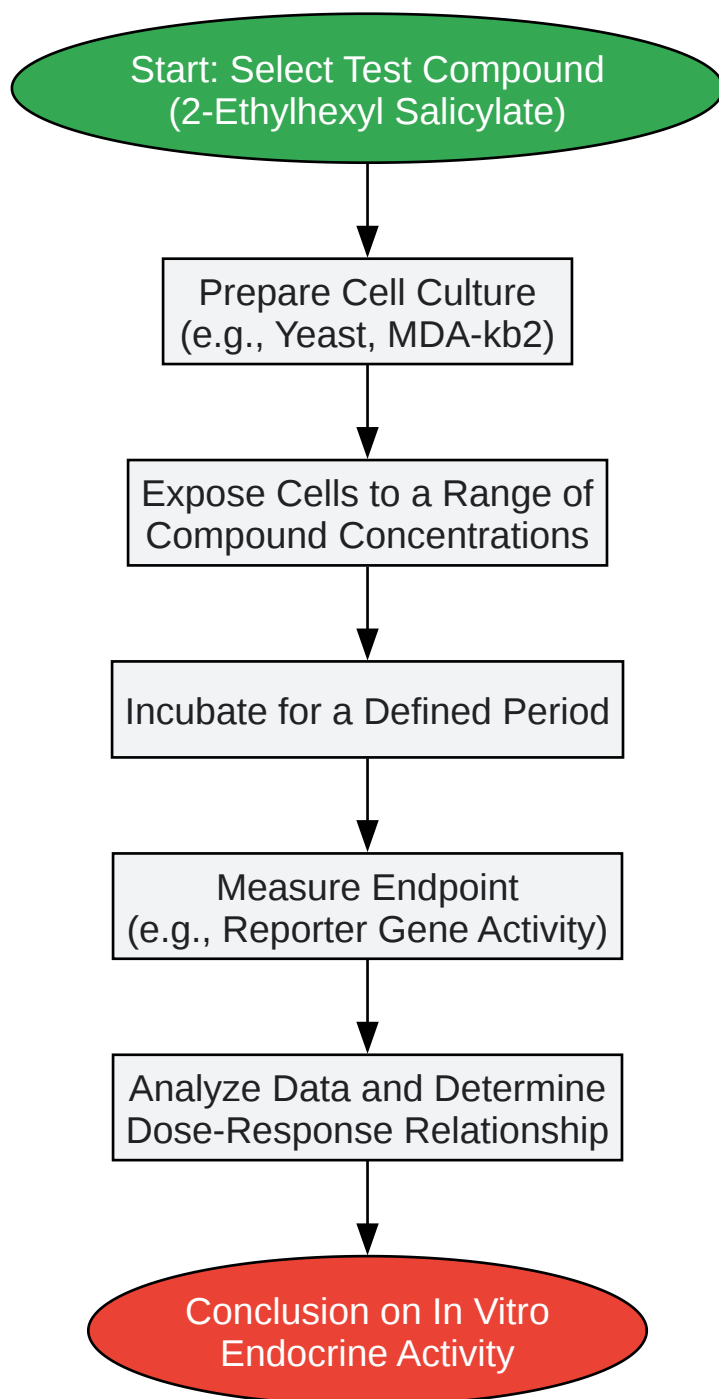


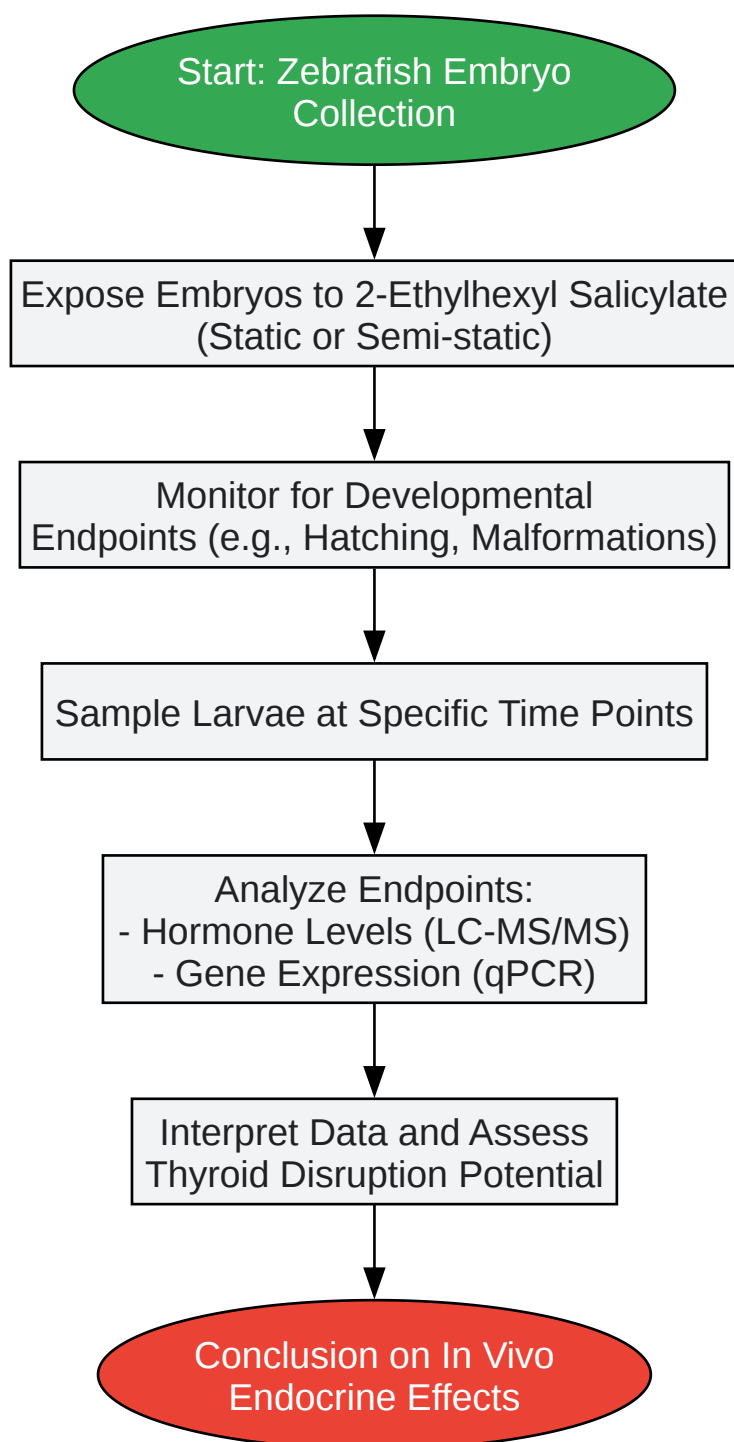
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Estrogen Receptor Signaling Pathway









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